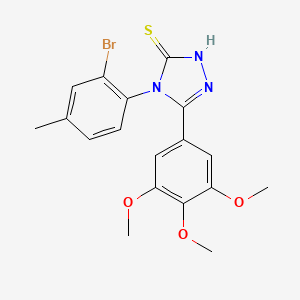![molecular formula C19H11ClFN3O3S B11075406 4-[5-(2-chloro-4-nitrophenyl)furan-2-yl]-N-(4-fluorophenyl)-1,3-thiazol-2-amine](/img/structure/B11075406.png)
4-[5-(2-chloro-4-nitrophenyl)furan-2-yl]-N-(4-fluorophenyl)-1,3-thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[5-(2-CHLORO-4-NITROPHENYL)-2-FURYL]-1,3-THIAZOL-2-YL}-N-(4-FLUOROPHENYL)AMINE is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, a furyl group, and nitro, chloro, and fluoro substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[5-(2-CHLORO-4-NITROPHENYL)-2-FURYL]-1,3-THIAZOL-2-YL}-N-(4-FLUOROPHENYL)AMINE typically involves multi-step organic reactions. One common method involves the Hantzsch thiazole synthesis, which is a reaction between a substituted thiourea and an α-halo ketone in the presence of a solvent like ethanol . The reaction conditions often require refluxing the mixture to facilitate the formation of the thiazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-{4-[5-(2-CHLORO-4-NITROPHENYL)-2-FURYL]-1,3-THIAZOL-2-YL}-N-(4-FLUOROPHENYL)AMINE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups in place of the chloro or fluoro substituents.
Scientific Research Applications
N-{4-[5-(2-CHLORO-4-NITROPHENYL)-2-FURYL]-1,3-THIAZOL-2-YL}-N-(4-FLUOROPHENYL)AMINE has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for designing new drugs with potential antibacterial, antifungal, or anticancer activities.
Materials Science: The unique electronic properties of the compound make it suitable for use in organic semiconductors and other advanced materials.
Industrial Chemistry: It can serve as an intermediate in the synthesis of more complex molecules used in various industrial processes.
Mechanism of Action
The mechanism of action of N-{4-[5-(2-CHLORO-4-NITROPHENYL)-2-FURYL]-1,3-THIAZOL-2-YL}-N-(4-FLUOROPHENYL)AMINE involves its interaction with specific molecular targets. The compound’s various functional groups allow it to bind to enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system .
Comparison with Similar Compounds
Similar Compounds
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound shares a similar thiazole and fluoro substituent but differs in the other substituents.
4-Chloro-2-nitrophenol: This compound has a similar nitro and chloro substituent but lacks the thiazole and furyl groups.
Uniqueness
N-{4-[5-(2-CHLORO-4-NITROPHENYL)-2-FURYL]-1,3-THIAZOL-2-YL}-N-(4-FLUOROPHENYL)AMINE is unique due to its combination of functional groups, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C19H11ClFN3O3S |
|---|---|
Molecular Weight |
415.8 g/mol |
IUPAC Name |
4-[5-(2-chloro-4-nitrophenyl)furan-2-yl]-N-(4-fluorophenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C19H11ClFN3O3S/c20-15-9-13(24(25)26)5-6-14(15)17-7-8-18(27-17)16-10-28-19(23-16)22-12-3-1-11(21)2-4-12/h1-10H,(H,22,23) |
InChI Key |
SEBRMVYKSDBKQF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC(=CS2)C3=CC=C(O3)C4=C(C=C(C=C4)[N+](=O)[O-])Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Bromo-6-methyl-7-(methylsulfonyl)bicyclo[3.1.1]heptane](/img/structure/B11075327.png)
![5-Furan-2-yl-2-methyl-5,6-dihydro-pyrazolo[1,5-c]quinazoline](/img/structure/B11075328.png)
![4-chloro-N-{3-(4-chlorophenyl)-1-[(4-chlorophenyl)carbonyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B11075330.png)
![2-(difluoromethyl)-5,7-dimethyl-4H-pyrano[2,3-b]pyridin-4-one](/img/structure/B11075331.png)
![1,4-dimethyl-2,3-dioxo-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide](/img/structure/B11075332.png)

![N-{4-[chloro(difluoro)methoxy]phenyl}-2-[1,5-dimethyl-3-(phenylsulfanyl)-1H-indol-2-yl]acetamide](/img/structure/B11075364.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3,5-dimethyl-2,4,6-trioxo-1,3,5-triazinan-1-yl)acetamide](/img/structure/B11075368.png)
![ethyl 5-(acetyloxy)-2-{[4-(2-methylphenyl)piperazin-1-yl]methyl}-1-phenyl-1H-indole-3-carboxylate](/img/structure/B11075377.png)
![N-(2-chlorophenyl)-2-[3-(3,4-dimethoxybenzyl)-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetamide](/img/structure/B11075381.png)
![Diethyl 2-amino-4-(4-chlorophenyl)-7-(3-methoxyphenyl)-5-oxo-1-[4-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate](/img/structure/B11075392.png)
![1-(4-methoxybenzyl)-5-phenyl-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B11075399.png)
![N-(2,4-dimethoxyphenyl)-2-{4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]piperazin-1-yl}quinazolin-4-amine](/img/structure/B11075402.png)

